
Tetramethylrhodamine isothiocyanate (mixed isomers)
Overview
Description
Tetramethylrhodamine isothiocyanate (mixed isomers) is a fluorescent dye commonly used in biological and chemical research. It is known for its bright red fluorescence, which makes it an excellent marker for tracking and imaging applications. The compound is often used to label antibodies, proteins, and other biomolecules, allowing researchers to visualize and study various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylrhodamine isothiocyanate is synthesized through the reaction of tetramethylrhodamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction is usually carried out at room temperature, and the product is purified through column chromatography to obtain the desired isomeric mixture .
Industrial Production Methods
In industrial settings, the production of tetramethylrhodamine isothiocyanate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for research applications .
Chemical Reactions Analysis
Types of Reactions
Tetramethylrhodamine isothiocyanate primarily undergoes nucleophilic substitution reactions. The isothiocyanate group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively .
Common Reagents and Conditions
Amines: React with tetramethylrhodamine isothiocyanate to form thiourea derivatives. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol, at room temperature.
Thiols: Form thiocarbamate linkages with tetramethylrhodamine isothiocyanate. This reaction also occurs in organic solvents, often in the presence of a base to deprotonate the thiol group.
Hydroxyl Groups: React to form carbamate derivatives, usually under basic conditions to facilitate the nucleophilic attack.
Major Products
The major products of these reactions are fluorescently labeled biomolecules, such as proteins and antibodies, which retain the bright red fluorescence of tetramethylrhodamine isothiocyanate. These labeled compounds are used extensively in fluorescence microscopy and flow cytometry .
Scientific Research Applications
Tetramethylrhodamine isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker to study chemical reactions and molecular interactions.
Biology: Commonly employed to label antibodies, proteins, and nucleic acids for imaging and tracking purposes. It is particularly useful in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases. It is also used in drug delivery research to track the distribution of therapeutic agents within the body.
Industry: Applied in the development of biosensors and diagnostic kits, where its fluorescence properties are harnessed for sensitive detection of analytes
Mechanism of Action
Tetramethylrhodamine isothiocyanate exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (around 555 nm) and emits light at a longer wavelength (around 580 nm), producing a bright red fluorescence. This fluorescence can be detected and measured using various imaging techniques, allowing researchers to track and quantify labeled molecules. The isothiocyanate group reacts with nucleophilic groups on biomolecules, forming stable covalent bonds that ensure the fluorescent label remains attached during experiments .
Comparison with Similar Compounds
Tetramethylrhodamine isothiocyanate is often compared with other fluorescent dyes such as:
Rhodamine B isothiocyanate: Similar in structure and fluorescence properties but may differ in solubility and reactivity.
Fluorescein isothiocyanate: Emits green fluorescence and is used for different applications where a different emission wavelength is required.
Alexa Fluor dyes: A series of fluorescent dyes with varying emission wavelengths, offering more options for multiplexing in imaging experiments
Tetramethylrhodamine isothiocyanate is unique in its combination of bright red fluorescence, stability, and reactivity with a wide range of nucleophiles, making it a versatile tool in scientific research.
Biological Activity
Tetramethylrhodamine isothiocyanate (TRITC), particularly in its mixed isomer form, is a fluorescent dye widely utilized in biological research for labeling biomolecules. It plays a critical role in various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. This article delves into the biological activity of TRITC, highlighting its applications, effectiveness in diagnostic procedures, and relevant research findings.
Tetramethylrhodamine isothiocyanate is characterized by its strong fluorescence and ability to bind to various biomolecules. Its primary applications include:
- Labeling Proteins and Nucleic Acids : TRITC is used to label immunoglobulins, lectins, nucleic acids, and polysaccharides for various assays.
- Fluorescence Microscopy : It enhances the visualization of cellular structures and processes.
- Flow Cytometry : TRITC-labeled cells can be analyzed for various biological parameters.
Biological Activity and Mechanism
TRITC exhibits several biological activities that make it valuable in research:
- Cellular Uptake : TRITC-labeled compounds can be taken up by living cells, allowing researchers to track cellular processes.
- Immunological Applications : The dye is employed in immunofluorescence assays to detect specific antigens in tissues or cells.
- Diagnostic Utility : Studies have demonstrated its effectiveness in diagnosing conditions such as renal amyloidosis and acute promyelocytic leukemia (APL).
1. Diagnostic Performance in Renal Amyloidosis
A recent study evaluated the use of fluorescence microscopy with a TRITC filter for diagnosing renal amyloidosis (RA). The findings were significant:
- Sensitivity : 100%
- Specificity : 97.64%
- Positive Predictive Value : 73.08%
- Negative Predictive Value : 100%
- Overall Accuracy : 97.78%
The study highlighted that TRITC effectively identifies amyloid deposits, even in challenging cases with small or focal deposits .
2. Rapid Diagnosis of Acute Promyelocytic Leukemia
Another study validated the use of TRITC-labeled anti-PML antibodies for the rapid diagnosis of APL. The results showed:
- All APL cases exhibited a positive immunofluorescence staining pattern.
- The method provided results within two hours, demonstrating its rapid applicability in clinical settings .
Data Table: Diagnostic Performance Metrics
Condition | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Overall Accuracy (%) |
---|---|---|---|---|---|
Renal Amyloidosis | 100 | 97.64 | 73.08 | 100 | 97.78 |
Acute Promyelocytic Leukemia | N/A | N/A | N/A | N/A | Rapid Diagnosis |
Q & A
Basic Research Questions
Q. How do the solubility properties of TRITC influence experimental design in fluorescence labeling?
TRITC is highly soluble in polar organic solvents like DMSO and DMF (~5 mg/mL) but poorly soluble in aqueous buffers. To prepare stock solutions, dissolve TRITC in anhydrous DMSO under inert gas purging to prevent hydrolysis. For biomolecule conjugation, ensure the solvent is compatible with the target (e.g., proteins), and avoid precipitation by gradually introducing aqueous buffers post-dissolution .
Q. What are the optimal conditions for conjugating TRITC to amine-containing biomolecules?
Conjugation requires mild alkaline conditions (pH 8.5–9.5) to activate primary amines (e.g., lysine residues). Use a 5–10-fold molar excess of TRITC over the biomolecule, incubate at 4°C for 4–12 hours, and purify via size-exclusion chromatography to remove unreacted dye. Validate labeling efficiency using UV-Vis spectroscopy (absorbance at 552 nm) .
Q. What controls are essential for TRITC-based imaging to minimize artifacts?
Include unstained samples to assess autofluorescence, secondary antibody-only controls (for immunostaining), and competition assays (e.g., pre-incubation with unlabeled ligands). For live-cell imaging, use quenchers like trypan blue to suppress extracellular dye signals .
Q. How does the isomer composition of TRITC affect its spectral properties?
TRITC is supplied as a mixture of 5- and 6-isothiocyanate isomers. While both isomers exhibit similar excitation/emission maxima (~552/575 nm in DMSO), minor spectral shifts (~2–5 nm) may occur in aqueous environments due to solvent polarity. Always report solvent conditions and validate spectral profiles using in-situ calibration .
Q. What storage conditions ensure TRITC stability for long-term use?
Store TRITC as a desiccated crystalline solid at –20°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Under these conditions, TRITC remains stable for ≥4 years. Monitor degradation via TLC or HPLC if precipitation or color changes occur .
Advanced Research Questions
Q. How can conflicting spectral data between TRITC studies be resolved?
Discrepancies often arise from solvent effects (e.g., DMSO vs. aqueous buffers) or isomer ratios. Replicate experiments using standardized solvents (e.g., PBS pH 7.4 for biological studies) and characterize isomer ratios via HPLC. Cross-validate with fluorescence lifetime measurements to account for environmental quenching .
Q. What methodologies enable separation of TRITC isomers for structure-specific applications?
Isomer separation requires reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). However, due to near-identical retention times, confirm isomer identity via mass spectrometry or NMR. Note that commercial TRITC is typically used as a mixture due to practical challenges in isomer isolation .
Q. How can TRITC labeling efficiency be optimized to avoid protein aggregation?
Aggregation occurs due to hydrophobic interactions between TRITC molecules. Use low dye-to-protein molar ratios (≤3:1), incorporate non-ionic detergents (e.g., 0.01% Tween-20), and perform conjugation at 4°C. Post-labeling, centrifuge samples at 100,000×g to remove aggregates .
Q. What strategies mitigate photobleaching in TRITC-based live-cell imaging?
Photobleaching is exacerbated by reactive oxygen species. Use antifade reagents (e.g., ascorbic acid) and reduce illumination intensity with time-lapse protocols. For prolonged imaging, consider TRITC-dextran conjugates, which exhibit lower photobleaching rates than free TRITC due to reduced dye mobility .
Q. How can TRITC be integrated into mixed-methods studies combining fluorescence and biochemical assays?
Design sequential experiments: (1) Use TRITC-labeled probes for quantitative fluorescence intensity measurements (e.g., flow cytometry), and (2) perform qualitative confocal imaging to spatially resolve labeled structures. Integrate datasets using software like ImageJ or MATLAB to correlate intensity gradients with morphological features .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in TRITC’s reported Stokes shifts?
Stokes shifts vary with solvent polarity and pH. For example, in ethanol, TRITC shows a 25 nm shift, while in aqueous buffers, this reduces to 18–20 nm. Replicate measurements under identical conditions and reference solvent-specific spectral databases (e.g., PubChem) .
Q. What experimental approaches validate TRITC’s specificity in FRET-based protein interaction studies?
For FRET between TRITC (acceptor) and FITC (donor), include controls with single-labeled proteins and use acceptor photobleaching to confirm energy transfer. Calculate FRET efficiency using the formula:
where is donor intensity in the presence of acceptor, and is donor intensity alone .
Properties
CAS No. |
95197-95-8 |
---|---|
Molecular Formula |
C25H21N3O3S |
Molecular Weight |
443.5 |
InChI |
InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3 |
InChI Key |
DTICYSNQBDFZSM-UHFFFAOYSA-N |
SMILES |
[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O |
Synonyms |
5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.